3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and piperazine, a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the esterification of 3-thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The piperazine moiety is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the thiophene ring can participate in various chemical interactions .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine share the piperazine moiety.
Uniqueness: 3-Thiophenecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to the combination of the thiophene and piperazine structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-9(15-7-8)12-4-2-11-3-5-12/h6-7,11H,2-5H2,1H3 |
InChI Key |
COFIXIGHAJPULK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)N2CCNCC2 |
Origin of Product |
United States |
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